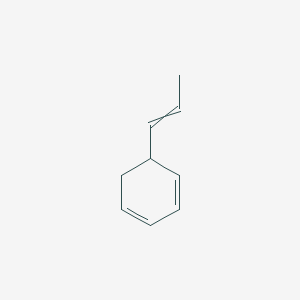

5-(Prop-1-en-1-yl)cyclohexa-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

344902-11-0 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

5-prop-1-enylcyclohexa-1,3-diene |

InChI |

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h2-7,9H,8H2,1H3 |

InChI Key |

NPJIWIGDFUURAR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1CC=CC=C1 |

Origin of Product |

United States |

Advanced Structural and Stereochemical Investigations of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Elucidation of Geometric and Configurational Isomerism in 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene

The structural complexity of this compound gives rise to several isomeric forms. Geometric isomerism, also known as cis-trans or (E/Z) isomerism, arises from the restricted rotation around the carbon-carbon double bond in the prop-1-en-1-yl substituent. This results in two distinct geometric isomers:

(E)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene: The methyl group and the hydrogen on the double bond are on opposite sides.

(Z)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene: The methyl group and the hydrogen on the double bond are on the same side.

In addition to geometric isomerism, the presence of a stereocenter at the C5 position of the cyclohexadiene ring, where the prop-1-en-1-yl group is attached, leads to configurational isomerism. This means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as:

(R)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene

(S)-5-(prop-1-en-1-yl)cyclohexa-1,3-diene

Conformational Analysis of the Cyclohexadiene Ring and the Prop-1-en-1-yl Substituent

Computational studies, such as those employing density functional theory (DFT), can provide insights into the relative energies of different conformations. acs.org These calculations help in predicting the most stable arrangement of the molecule in its ground state. The orientation of the prop-1-en-1-yl substituent relative to the cyclohexadiene ring is also a key factor, with rotation around the single bond connecting the two moieties leading to different rotational isomers (rotamers). The steric interactions between the substituent and the ring protons play a significant role in determining the preferred rotational conformation.

Chiroptical Properties and Absolute Configuration Determination of Chiral this compound Analogues

Determining the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. Chiroptical techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful tools for this purpose.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. chiralabsxl.comnih.gov For analogues of this compound, the CD spectrum provides a unique fingerprint for each enantiomer. chiralabsxl.com

The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule. chiralabsxl.com This is often achieved by comparing the experimental CD spectrum with that of a reference compound with a known absolute configuration or through theoretical calculations of the CD spectrum. chiralabsxl.com The application of empirical rules, such as the helicity rule for skewed dienes, can also aid in the assignment of absolute configuration based on the sign of the CD band associated with the diene chromophore.

Table 1: Representative CD Spectral Data for Chiral Dienes

| Compound | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

|---|---|---|---|

| (+)-α-Phellandrene | Ethanol | 268 | +4.2 |

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD curve shows the specific rotation as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. researchgate.net

For chiral analogues of this compound, ORD can be used to determine the absolute configuration by analyzing the sign of the Cotton effect. A positive Cotton effect corresponds to a positive peak followed by a negative trough at shorter wavelengths, while a negative Cotton effect shows the opposite pattern. The relationship between ORD and CD is described by the Kronig-Kramers transforms, meaning that if one is known, the other can be calculated. wikipedia.org

Advanced X-ray Crystallography Studies of Crystalline Derivatives of this compound

While obtaining a suitable single crystal of this compound itself for X-ray diffraction may be challenging, the preparation of crystalline derivatives is a powerful strategy to unambiguously determine its three-dimensional structure. nih.gov X-ray crystallography provides precise information about bond lengths, bond angles, and torsional angles within the crystal lattice. acs.org

By forming a co-crystal or a derivative with a known absolute configuration, the absolute stereochemistry of the chiral centers in the this compound moiety can be definitively established. The resulting crystal structure would provide invaluable data for validating and refining the conformational analysis obtained from computational methods and chiroptical studies. researchgate.net

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This table presents hypothetical crystallographic data for illustrative purposes. The specific values would be determined from the X-ray diffraction experiment of a suitable crystalline derivative.

Synthetic Methodologies for 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene and Its Analogues

Retrosynthetic Analysis of the 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene Framework

A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to logical starting materials. The primary disconnections involve the formation of the cyclohexadiene ring and the installation of the prop-1-en-1-yl group.

One common approach is to disconnect the cyclohexadiene ring via a retro-Diels-Alder reaction. This suggests a diene and a dienophile as the primary building blocks. The prop-1-en-1-yl substituent could be present on either the diene or the dienophile component.

Alternatively, the prop-1-en-1-yl side chain can be disconnected, suggesting a precursor cyclohexadiene with a suitable functional group at the 5-position that can be converted to the desired alkene. This could involve a Wittig-type olefination or a transition metal-catalyzed cross-coupling reaction.

A third strategy involves the formation of the diene system itself from a pre-existing six-membered ring. This might entail elimination reactions from a suitably functionalized cyclohexane (B81311) or cyclohexene (B86901) precursor.

These retrosynthetic pathways guide the development of total synthesis approaches, each with its own set of advantages and challenges regarding chemo-, regio-, and stereoselectivity.

Total Synthesis Approaches to this compound

The total synthesis of this compound and its analogues has been achieved through various methods, each tailored to construct the core structure and introduce the necessary functionalities with precision.

The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings, making it a cornerstone in the synthesis of cyclohexadiene derivatives. masterorganicchemistry.comnih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring system. masterorganicchemistry.comyoutube.comyoutube.com Subsequent functional group manipulation can then lead to the desired cyclohexa-1,3-diene.

For the synthesis of this compound, the prop-1-en-1-yl group or a precursor can be incorporated into either the diene or the dienophile. The reaction's rate and selectivity are often enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comkhanacademy.org Lewis acid or Brønsted acid catalysis can also be employed to improve reaction efficiency. nih.gov The stereochemistry of the substituents on both the diene and the dienophile is typically retained in the product, allowing for a high degree of stereocontrol. youtube.com

A key consideration in using the Diels-Alder reaction is the potential for subsequent elimination or other transformations to generate the final 1,3-diene system from the initially formed cyclohexene adduct. nih.govorgsyn.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including cyclohexadienes. researchgate.netrsc.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a molecule containing two alkene functionalities to form a cyclic alkene and a small volatile alkene like ethylene. researchgate.netdrughunter.com

For the synthesis of this compound, a suitable acyclic precursor containing two appropriately positioned double bonds would be required. One of these double bonds would ultimately become part of the cyclohexadiene ring, while the other would be part of the prop-1-en-1-yl substituent. A variation of this method, known as ring-closing enyne metathesis (RCEYM), can also be utilized to generate a 1,3-diene moiety within the cyclic structure. rsc.org

The success of RCM can be influenced by factors such as the choice of catalyst, the substrate's steric and electronic properties, and the length of the tether connecting the two reacting alkenes. nih.gov While highly effective for many cyclic systems, the formation of trisubstituted double bonds within eight-membered rings can be challenging. researchgate.net

Transition metal-catalyzed cross-coupling reactions are a fundamental strategy for forming carbon-carbon bonds and are particularly useful for introducing the prop-1-en-1-yl moiety onto a pre-formed cyclohexadiene ring. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are widely employed for this purpose. nobelprize.orgyoutube.com

In a typical Suzuki coupling, an organoboron compound (e.g., a propenylboronic acid or ester) is coupled with a cyclohexadienyl halide or triflate in the presence of a palladium catalyst and a base. nobelprize.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

The Heck reaction, on the other hand, couples an alkene (e.g., propene) with a cyclohexadienyl halide or triflate. A palladium catalyst is also used in this process.

Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. researchgate.net These methods provide a convergent and modular approach to the synthesis of this compound, allowing for the late-stage introduction of the propenyl group.

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Key Advantages |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Cyclohexadienyl halide/triflate | Mild conditions, functional group tolerance, non-toxic boron reagents. nobelprize.org |

| Heck Reaction | Alkene (e.g., propene) | Cyclohexadienyl halide/triflate | Atom economical. |

| Stille Coupling | Organotin | Cyclohexadienyl halide/triflate | Effective for a wide range of substrates. researchgate.net |

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of complex molecules like this compound. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this synthesis, it could involve the selective modification of a precursor functional group on the cyclohexadiene ring without affecting the diene system or the propenyl side chain.

Regioselectivity is the control of the position at which a reaction occurs. For instance, in a Diels-Alder reaction with unsymmetrical dienes and dienophiles, the regioselectivity determines the relative orientation of the substituents on the newly formed ring. beilstein-journals.org Similarly, in transition metal-catalyzed couplings, regioselectivity dictates which carbon atom of the cyclohexadiene ring is functionalized. Directing groups can be employed to control the regioselectivity of these reactions. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. mdpi.com In Diels-Alder reactions, the stereochemistry of the reactants is often transferred to the product. youtube.com For transition metal-catalyzed reactions, the choice of ligands on the metal catalyst can influence the stereochemical outcome. nih.gov

Iron-catalyzed methods have also shown high stereoselectivity in the synthesis of substituted dienes, often favoring the formation of (Z)-isomers. nih.gov

Enantioselective Synthesis of Chiral this compound Enantiomers

Since this compound possesses a stereocenter at the 5-position, it can exist as a pair of enantiomers. The enantioselective synthesis of a single enantiomer is of significant interest and can be achieved through various asymmetric strategies.

One approach is the use of chiral catalysts in reactions such as the Diels-Alder cycloaddition or transition metal-catalyzed couplings. researchgate.netresearchgate.net Chiral ligands coordinated to the metal center can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.net Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis, including the construction of chiral cyclohexene and cyclohexadiene derivatives. nih.govmdpi.com

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. This approach has been successfully used in the asymmetric synthesis of various cyclic compounds.

Desymmetrization of a prochiral or meso-cyclohexadiene precursor is another elegant method for accessing enantiomerically enriched products. nih.govresearchgate.net This involves the selective reaction of one of two enantiotopic groups in a symmetrical starting material, often catalyzed by a chiral reagent or enzyme. Ene-reductases, for example, have been used for the asymmetric desymmetrization of cyclohexadienones. researchgate.netnih.gov

Asymmetric Catalysis in Diene Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds, including substituted cyclohexa-1,3-dienes. rsc.org These methods utilize small chiral organic molecules to catalyze reactions, often mimicking the principles of enzymatic catalysis.

One prominent strategy involves the organocatalytic domino Michael-cyclization of α,α-dicyanoalkenes with nitroolefins. bibliotekanauki.pl For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully employed to construct highly substituted cyclohexa-1,3-dienes. bibliotekanauki.pl These reactions can proceed with high yields and excellent enantioselectivities, affording products with multiple stereocenters. bibliotekanauki.pl Although a direct synthesis of this compound using this method has not been explicitly reported, the synthesis of analogs with various substituents demonstrates the potential of this approach.

Another relevant organocatalytic method is the reaction of β-ketoesters with α,β-unsaturated aldehydes, catalyzed by chiral prolinol derivatives. semanticscholar.orgnih.gov This approach has been used to synthesize optically active 5-(trialkylsilyl)cyclohex-2-enones, which are precursors to substituted cyclohexadienes, with high yields and enantiomeric excesses (ee) up to 99%. semanticscholar.orgnih.gov The versatility of the starting materials allows for the introduction of various substituents, suggesting that a prop-1-en-1-yl group could potentially be incorporated.

The following table summarizes representative examples of organocatalytic synthesis of substituted cyclohexa-1,3-diene analogs.

| Catalyst | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |

| Cinchona alkaloid-derived thiourea | α,α-Dicyanoalkenes and Nitroolefins | Fully substituted cyclohexa-1,3-dienes | Moderate to Good | Good to Excellent | bibliotekanauki.plresearchgate.net |

| (S)-Prolinol | 3-Methyl- and 3-phenylbut-2-enal and Alkenylidene monoesters | 4,6-Disubstituted cyclohexa-1,3-diene-1-carboxylic acid esters | 10-43% | 28-68% | wikipedia.org |

| Chiral TMS-protected prolinol | β-Ketoesters and α,β-Unsaturated aldehydes | 5-(Trialkylsilyl)cyclohex-2-enones | Good | 98-99% | semanticscholar.orgnih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. rsc.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, is frequently employed with chiral auxiliaries to achieve asymmetric synthesis of cyclohexene and cyclohexadiene derivatives. nih.govnih.gov

Evans' oxazolidinone auxiliaries are widely used for this purpose. rsc.org When attached to a dienophile, they can effectively control the facial selectivity of the Diels-Alder reaction. nih.gov For example, the reaction of an acrylate (B77674) dienophile bearing an Evans auxiliary with a suitable diene can lead to the formation of a substituted cyclohexene with high diastereoselectivity. Subsequent transformations can then generate the desired cyclohexadiene structure. The stereochemical outcome is often predictable, with the bulky substituent on the auxiliary blocking one face of the dienophile. nih.gov

Another class of effective chiral auxiliaries for asymmetric Diels-Alder reactions are cis-1-arylsulfonamido-2-indanols. nih.gov Acrylate esters derived from these auxiliaries react with dienes like cyclopentadiene (B3395910) in the presence of a Lewis acid to give cycloadducts with high diastereomeric excesses. nih.gov The auxiliary can then be removed under mild conditions. nih.gov While specific examples for the synthesis of this compound are scarce, the synthesis of various substituted cyclohexenes highlights the broad applicability of this method.

The table below presents examples of chiral auxiliary-mediated synthesis of substituted cyclohexene derivatives, which are precursors to cyclohexadienes.

| Chiral Auxiliary | Reaction Type | Dienophile | Diene | Diastereomeric Excess (de) | Reference |

| Evans' Oxazolidinone | Asymmetric Diels-Alder | N-Acyloxazolidinone | Silylated dienes | High π-facial selectivity | nih.gov |

| cis-1-Arylsulfonamido-2-indanol | Lewis Acid Promoted Asymmetric Diels-Alder | Acrylate of auxiliary | Cyclopentadiene | up to 92% | nih.gov |

| 4-Phenyloxazolidin-2-one | Diels-Alder | N-substituted dienophile | 1,3-Dienes | Good to Excellent | rsc.org |

Biomimetic Synthesis Strategies Related to this compound

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. Many cyclic terpenoids, which are a large class of natural products, are formed through enzyme-catalyzed cyclizations of linear polyene precursors. bibliotekanauki.plnih.gov These biological processes often proceed with remarkable efficiency and stereoselectivity.

The biosynthesis of many cyclic terpenes involves the cyclization of precursors like geranyl pyrophosphate, farnesyl pyrophosphate, or geranylgeranyl pyrophosphate. mdpi.com These cyclizations are typically initiated by the formation of a carbocation, which then triggers a cascade of ring-closing events. The specific folding of the acyclic precursor within the enzyme's active site dictates the structure and stereochemistry of the resulting cyclic product.

A laboratory-based biomimetic approach to cyclic terpenoids often involves the use of superacids to induce the cyclization of open-chain precursors. bibliotekanauki.plnih.gov For example, the acid-catalyzed cyclization of geraniol (B1671447) can lead to the formation of α-cyclogeraniol, a monocyclic terpene. bibliotekanauki.pl While this specific example does not yield a cyclohexadiene, it illustrates the principle of biomimetic cyclization. It is conceivable that a suitably designed acyclic precursor with a prop-1-en-1-yl moiety could undergo a biomimetic cyclization to form a this compound derivative. The positioning of functional groups and double bonds in the acyclic starting material would be critical in directing the cyclization pathway to the desired cyclohexadiene structure. nih.gov

Another relevant biomimetic strategy is the polyene cyclization, which has been used to synthesize a variety of cyclic structures. nih.gov These reactions mimic the biosynthesis of steroids and other polycyclic natural products. While direct application to the synthesis of this compound is not well-documented, the underlying principles of carbocation-mediated cyclization cascades provide a conceptual framework for designing a biomimetic synthesis of this compound and its analogs.

Chemical Reactivity and Mechanistic Studies of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Pericyclic Reactions Involving the Cyclohexa-1,3-diene System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. chemrestech.com The 1,3-cyclohexadiene (B119728) core of the title compound is primed for several types of pericyclic reactions, including cycloadditions, cycloreversions, and sigmatropic rearrangements. wikipedia.orgwikipedia.org

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a double or triple bond, known as the dienophile. wikipedia.orgucalgary.ca For the reaction to occur, the diene must be able to adopt an s-cis conformation, a requirement that is inherent to the structure of the cyclohexa-1,3-diene ring. wikipedia.org The reaction is generally thermodynamically favorable as it converts two π-bonds into two new, stronger σ-bonds. ucalgary.ca

As a substituted 1,3-cyclohexadiene, 5-(prop-1-en-1-yl)cyclohexa-1,3-diene is expected to serve as the diene component in Diels-Alder reactions. The presence of substituents on either the diene or the dienophile can significantly influence the reaction rate and selectivity. ucalgary.camasterorganicchemistry.com Normal demand Diels-Alder reactions are typically accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ucalgary.ca The prop-1-en-1-yl group at the C5 position is a weakly electron-donating alkyl substituent, which would be expected to have a modest electronic effect on the diene's reactivity. However, substitution on the cyclohexadiene ring has been shown to be an important factor in its Diels-Alder reactivity. nih.govmorressier.com For instance, studies on the reaction of various cyclohexadiene derivatives with 1,4-benzoquinone (B44022) have demonstrated that the position and nature of alkyl substituents influence reaction outcomes. nih.gov Similarly, reactions with other dienophiles like diphenylketene (B1584428) and propenoic acid yield the corresponding bicyclic adducts. doubtnut.comrsc.org

Table 1: Examples of Diels-Alder Reactions with Substituted Cyclohexadiene Derivatives This table illustrates the general reactivity of the cyclohexadiene scaffold in [4+2] cycloadditions.

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| Cyclohexa-1,3-diene | 1,4-Benzoquinone | Bicyclo[2.2.2]octene derivative | nih.gov |

| α‑Phellandrene (2-methyl-5-isopropylcyclohexa-1,3-diene) | 1,4-Benzoquinone | Substituted bicyclo[2.2.2]octene derivative | nih.gov |

| 1,3-Cyclohexadiene | Propenoic acid | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | doubtnut.com |

| Cyclohexa-3,5-diene-1,2-cis-diol derivatives | Diphenylketene | [4+2] cycloadduct (Bicyclo[2.2.2]octenone derivative) | rsc.org |

| 5-Vinyl-1,3-cyclohexadienes | (Intramolecular) | Tricyclo[3.2.1.02,7]oct-3-ene derivative | oregonstate.edu |

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction, a [4+2] cycloelimination that breaks a cyclohexene (B86901) derivative into a diene and a dienophile. wikipedia.org This process becomes thermodynamically favorable at sufficiently high temperatures. wikipedia.orgmasterorganicchemistry.com In practice, the reaction often requires a significant thermal investment unless there is a strong driving force, such as the formation of a highly stable small molecule (e.g., carbon dioxide, nitrogen) or the generation of an aromatic ring. wikipedia.orgmasterorganicchemistry.com

Adducts formed from this compound would be expected to undergo rDA reactions under thermal conditions to regenerate the starting materials. The stability of these adducts and the temperature required for the rDA reaction are influenced by substituents on the original diene. Research on the cycloreversion of nitroso-Diels-Alder adducts has shown that alkyl substitution on the 1,3-cyclohexadiene ring significantly impacts the thermal stability and the kinetics of the retro reaction. morressier.com It has been postulated that at high temperatures, the isomerization of kinetic endo adducts to the more thermodynamically stable exo products can occur through a retro-Diels-Alder/Diels-Alder sequence. wikipedia.org

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system to a new position, accompanied by a reorganization of the π-electrons. wikipedia.org The 1,3-cyclohexadiene framework is a classic substrate for wikipedia.orgacs.org sigmatropic hydrogen shifts. acs.orgnih.govresearchgate.net Under thermal conditions, a hydrogen atom from one of the sp³-hybridized C5 or C6 positions can migrate to the C1 or C4 position of the diene system. According to the Woodward-Hoffmann rules, these wikipedia.orgacs.org shifts proceed suprafacially. libretexts.org Density functional theory calculations on 1,3-cyclohexadiene have identified a single transition structure for the wikipedia.orgacs.org hydrogen shift that connects the two enantiomeric conformers of the molecule. acs.orgnih.gov The presence of the prop-1-en-1-yl substituent at the C5 position provides a hydrogen atom that is allylic to the diene system and is thus a candidate for such a wikipedia.orgacs.org shift, which would result in the isomerization of the diene.

Another important class of sigmatropic rearrangements is the libretexts.orglibretexts.org shift, exemplified by the Cope rearrangement of 1,5-dienes. wikipedia.orglibretexts.orgmasterorganicchemistry.com While this compound is not itself a 1,5-diene, derivatives of it could potentially be configured to undergo such reactions. For example, an intramolecular Diels-Alder reaction involving a 5-vinyl-1,3-cyclohexadiene leads to a product that could conceptually undergo further rearrangements. oregonstate.edu The Cope rearrangement is a reversible thermal process, though it can be driven in one direction by factors such as the release of ring strain or the formation of a more stable product, as seen in the related oxy-Cope rearrangement. libretexts.orgmasterorganicchemistry.com

Table 2: Common Sigmatropic Rearrangements in Diene Systems This table summarizes key sigmatropic rearrangements relevant to the structural motifs found in or derived from the title compound.

| Rearrangement Type | Description | Relevance to Cyclohexadiene Systems | Reference |

|---|---|---|---|

| wikipedia.orgacs.org-Hydrogen Shift | Migration of a hydrogen atom across a 5-atom π-system. | A characteristic thermal reaction of 1,3-cyclohexadienes, leading to isomerization. | acs.orgnih.govlibretexts.org |

| wikipedia.orgwikipedia.org-Hydrogen Shift | Migration of a hydrogen atom across a 7-atom π-system. | Occurs in open-chain trienes, such as in the conversion of previtamin D₂ to vitamin D₂. wikipedia.org | wikipedia.org |

| libretexts.orglibretexts.org Cope Rearrangement | A concerted rearrangement of a 1,5-diene. | Applicable to derivatives of the title compound that contain a 1,5-diene moiety. | wikipedia.orglibretexts.orgmasterorganicchemistry.com |

| libretexts.orglibretexts.org Claisen Rearrangement | A rearrangement of an allyl vinyl ether or allyl aryl ether. | Applicable to ether derivatives of the title compound. | wikipedia.orglibretexts.org |

Electrophilic and Nucleophilic Reactions of the Diene and Alkene Moieties

The presence of two distinct unsaturated systems—the conjugated diene and the exocyclic double bond—allows for a variety of addition reactions. The selectivity of these reactions depends on the nature of the reagent and the reaction conditions.

Conjugated dienes can react with electrophiles to give 1,2- and 1,4-addition products. In the case of this compound, electrophilic attack on the diene system would lead to an allylic carbocation. Subsequent attack by a nucleophile at either end of the delocalized system would yield the corresponding adducts. The prop-1-en-1-yl group is weakly electron-donating and would have a minor activating effect on the diene towards electrophiles.

Nucleophilic additions to dienes are less common unless the diene is activated by strong electron-withdrawing groups. The principles of nucleophilic conjugate addition, or Michael addition, generally apply to activated alkenes and alkynes. acs.org In the absence of such activating groups on the this compound structure, direct nucleophilic attack on the diene is not a favored pathway.

The exocyclic C=C bond of the prop-1-en-1-yl group represents a second potential site for electrophilic addition. This reaction would compete with addition across the conjugated diene system. The conjugated diene is generally the more electron-rich and kinetically favored site for electrophilic attack compared to an isolated alkene. However, the outcome can be influenced by steric hindrance around the diene and the specific electrophile used. Should addition occur at the propenyl group, it would be expected to follow Markovnikov's rule, with the electrophile adding to the carbon atom that results in the more stable carbocation intermediate. This would likely place the new substituent at the carbon adjacent to the ring, forming a carbocation stabilized by the adjacent double bond of the cyclohexadiene ring.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target the three distinct double bonds of the molecule. The relative reactivity of the endocyclic conjugated diene versus the exocyclic alkene is dependent on the specific reagents and reaction conditions employed.

The reduction of this compound via hydrogenation can proceed with varying degrees of selectivity. The process of transfer hydrogenation, using a hydrogen donor in the presence of a catalyst, has been shown to be effective for the cyclohexa-1,3-diene motif. researchgate.net For instance, α-terpinene can act as a hydrogen surrogate in B(C₆F₅)₃-catalyzed transfer hydrogenation of various alkenes. researchgate.net

Catalytic hydrogenation using transition metals like palladium is a common method for reducing alkene bonds. Studies on analogous conjugated dienes, such as hexa-1,3-diene (B1595754), provide insight into the potential selectivity. The hydrogenation of hexa-1,3-diene on alumina-supported palladium catalysts demonstrates that selectivity is highly dependent on the catalyst composition. rsc.org

On monometallic palladium catalysts, the hydrogenation of hexa-1,3-diene preferentially forms hex-1-ene. However, the introduction of a second metal, such as tin (Sn) or silver (Ag), significantly alters the product distribution. Bimetallic Pd-Sn catalysts, particularly those containing the Pd₃Sn intermetallic compound, enhance the selectivity towards E-hex-3-ene. rsc.org This change is attributed to a geometric effect where the dilution of palladium active sites by tin atoms modifies the catalyst's ability to isomerize the double bonds during the reaction. rsc.org

For this compound, a similar behavior would be expected. Selective hydrogenation could target the exocyclic double bond or one or both of the endocyclic double bonds. The choice of a monometallic or bimetallic catalyst would likely influence the regioselectivity of the hydrogenation, allowing for the targeted formation of different partially or fully saturated products.

Table 1: Expected Products from Selective Hydrogenation of Analogue Dienes Data based on studies of hexa-1,3-diene. rsc.org

| Catalyst System | Primary Product(s) | Mechanistic Insight |

| Pd/Al₂O₃ | 1-Hexene | Preferential hydrogenation of one double bond. |

| Pd-Ag/Al₂O₃ | Increased selectivity to butenes | Silver modifies the electronic properties of palladium. |

| Pd-Sn/Al₂O₃ | E-Hex-3-ene | Geometric dilution of Pd sites slows double-bond isomerization. |

The oxidation of the diene system can lead to a variety of functionalized products. Anodic oxidation of the parent compound, cyclohexa-1,3-diene, has been studied under different conditions, providing a model for the oxidative behavior of its derivatives. pressbooks.pub

When cyclohexa-1,3-diene is subjected to electrolysis in a solution of methanolic sodium methoxide, a 1,4-addition of two methoxy (B1213986) groups across the diene system occurs, yielding a mixture of 3,4-dimethoxycyclohexene and 3,6-dimethoxycyclohexene. pressbooks.pub A similar transformation using acetic acid and sodium acetate (B1210297) results in the formation of 3,4- and 3,6-diacetoxycyclohexene, along with other minor products. pressbooks.pub

Applying these findings to this compound suggests that electrochemical oxidation would likely result in the addition of nucleophiles present in the medium across the 1,4-positions of the diene ring, leaving the exocyclic propenyl group intact.

Table 2: Products from Anodic Oxidation of Cyclohexa-1,3-diene pressbooks.pub

| Electrolysis Conditions | Major Products |

| Methanolic Sodium Methoxide | 3,4-Dimethoxycyclohexene, 3,6-Dimethoxycyclohexene |

| Acetic Acid with Sodium Acetate | 3,4-Diacetoxycyclohexene, 3,6-Diacetoxycyclohexene |

Photochemical Transformations of this compound

One of the most significant reactions of the cyclohexa-1,3-diene system is its photochemical electrocyclic ring-opening. Under the influence of ultraviolet (UV) light, cyclohexa-1,3-diene undergoes a conrotatory ring-opening to form 1,3,5-hexatriene. nih.govacs.org This reaction is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. pressbooks.publibretexts.org

The process is remarkably fast, occurring on a sub-200 femtosecond timescale. acs.org Upon photoexcitation, the molecule moves from the ground state potential energy surface to an excited state where the C-C sigma bond breaks, leading to the formation of the open-chain conjugated triene. nih.govacs.org

For this compound, this photochemical transformation would result in the formation of a substituted nonatetraene. The stereochemistry of the ring-opening is specific: thermal ring-opening is disrotatory, while the photochemical reaction is conrotatory. libretexts.orgwikipedia.org This stereochemical control is a key feature of electrocyclic reactions and is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system. libretexts.orgwikipedia.org

Table 3: Stereochemistry of Electrocyclic Reactions of Hexatriene/Cyclohexadiene Systems libretexts.org

| Reaction Condition | Number of π Electrons | Allowed Mode of Rotation |

| Thermal (Heat, Δ) | 6 (Triene to Diene) | Disrotatory |

| Photochemical (UV, hν) | 6 (Triene to Diene) | Conrotatory |

Transition Metal-Catalyzed Transformations and Organometallic Interactions

The conjugated diene moiety of this compound readily coordinates to transition metals, forming a variety of organometallic complexes and enabling further catalytic transformations. Cyclohexa-1,3-diene and its derivatives are known to form stable η⁴-diene complexes with metals such as iron and rhodium. rsc.orgwikipedia.org

For example, it reacts with iron pentacarbonyl to form (η⁴-cyclohexa-1,3-diene)iron tricarbonyl, an orange liquid. wikipedia.org This complex can then be used as a precursor to generate a cationic η⁵-cyclohexadienyl complex by abstracting a hydride. wikipedia.orgacs.org These cationic complexes are susceptible to attack by nucleophiles, which add to the dienyl ring to form new substituted η⁴-diene complexes, demonstrating a powerful method for functionalizing the cyclic system. acs.org

Rhodium complexes also feature prominently in the chemistry of cyclohexadienes. (Cyclohexa-1,3-diene)(pentamethylcyclopentadienyl)rhodium has been shown to be a highly active catalyst for the disproportionation of cyclohexa-1,3-diene into benzene (B151609) and cyclohexene. rsc.org Furthermore, palladium catalysts can engage cyclo-1,3-dienes in multicomponent reactions. For instance, an excited-palladium species can catalyze the 1,4-carboamination of a cyclo-1,3-diene, assembling an amine, an electrophile, and the diene into a 1,4-cis-substituted cyclohexene with high diastereoselectivity. acs.org

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The thermodynamic stability of conjugated dienes is a key factor in their reactivity. Compared to its non-conjugated isomer, cyclohexa-1,4-diene, cyclohexa-1,3-diene is more stable by approximately 1.6 kJ/mol, as determined by heats of hydrogenation. wikipedia.org This increased stability is due to the electronic interaction between the adjacent π-bonds. The enthalpy of hydrogenation for converting cyclohexa-1,3-diene to benzene and hydrogen is exothermic by about 25 kJ/mol in the gas phase. wikipedia.org

Kinetic studies of reactions involving cyclohexa-1,3-diene often focus on cycloaddition reactions, such as the Diels-Alder reaction. The activation energy for the Diels-Alder reaction between cyclohexa-1,3-diene and ethene has been calculated to be around 112.7 kJ/mol for a concerted pathway. jlu.edu.cn The kinetics of such reactions can be influenced by substituents on the diene or dienophile.

In addition reactions, the interplay between kinetic and thermodynamic control is crucial. The addition of hydrogen halides to conjugated dienes like 1,3-butadiene (B125203) can yield either a 1,2-addition product (kinetic product, formed faster at low temperatures) or a 1,4-addition product (thermodynamic product, more stable and favored at higher temperatures). youtube.com A similar regioselectivity issue would arise in addition reactions to the diene system of this compound.

The kinetics of the photochemical ring-opening are exceptionally fast, highlighting an efficient, barrierless pathway on the excited state potential energy surface. acs.org Computational studies have mapped the evolution of the molecule through different electronic states on a femtosecond timescale. nih.govacs.org

Table 4: Thermodynamic and Kinetic Data for Cyclohexa-1,3-diene and Related Reactions

| Parameter | Value | Reaction Context | Reference |

| Stability vs. 1,4-isomer | ~1.6 kJ/mol more stable | Comparison of heats of hydrogenation | wikipedia.org |

| Enthalpy of Dehydrogenation | ~ -25 kJ/mol | C₆H₈ → C₆H₆ + H₂ (gas phase) | wikipedia.org |

| Activation Energy (Ea) | 112.7 kJ/mol | Diels-Alder with ethene (concerted) | jlu.edu.cn |

| Reaction Time | < 200 fs | Photochemical ring-opening to hexatriene | acs.org |

Theoretical and Computational Investigations of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of molecular properties at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. bris.ac.ukacs.orggithub.io DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. uj.edu.pl For 5-(prop-1-en-1-yl)cyclohexa-1,3-diene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to determine a variety of ground-state properties. nih.gov

These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Furthermore, DFT is effective in studying the effects of substituents on the electronic structure and stability of molecules. nih.gov For instance, the prop-1-en-1-yl group's influence on the conjugated system of the cyclohexadiene ring can be quantitatively assessed.

Table 1: Illustrative Ground State Properties of this compound from DFT Calculations

| Property | Illustrative Value |

| Total Energy | -348.XXX Hartree |

| Dipole Moment | 0.XXX Debye |

| C=C Bond Length (diene) | 1.34 - 1.46 Å |

| C-C Single Bond Length (diene) | 1.46 - 1.54 Å |

| C=C Bond Length (substituent) | 1.34 Å |

Ab Initio Methods for High-Accuracy Calculations

Ab initio, meaning "from first principles," are a class of computational methods based on solving the Schrödinger equation without the use of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for energetics. acs.org While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT may be less reliable. numberanalytics.comccl.net

For this compound, high-level ab initio calculations could be employed to obtain a very precise value for the molecule's heat of formation and to study the subtle electronic effects of the propenyl substituent on the resonance energy of the conjugated diene system. wikipedia.org These methods are particularly valuable for obtaining accurate energy differences between different conformations or isomers.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool for predicting the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction. fiveable.menumberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk

For this compound, FMO analysis can predict its reactivity as a diene in Diels-Alder reactions. The energies and coefficients of the HOMO of the diene and the LUMO of a potential dienophile determine the feasibility and regioselectivity of the cycloaddition. researchgate.net A smaller HOMO-LUMO energy gap generally indicates a more facile reaction. The orbital coefficients on the terminal carbons of the diene system indicate the preferred sites for bond formation. The presence of the electron-donating prop-1-en-1-yl group is expected to raise the energy of the HOMO, making it more reactive towards electron-deficient dienophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Illustrative Energy (eV) |

| HOMO | -5.XXX |

| LUMO | +1.XXX |

| HOMO-LUMO Gap | 6.XXX |

Note: These energy values are for illustrative purposes to demonstrate the concept of FMO analysis.

Reaction Pathway Elucidation through Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools to locate and characterize transition states, offering deep insights into reaction barriers and pathways.

Computational Modeling of Pericyclic Reaction Mechanisms

Pericyclic reactions, such as the Diels-Alder reaction, are concerted processes that proceed through a cyclic transition state. libretexts.org Computational modeling can elucidate the intricate details of these mechanisms for this compound. By calculating the structure and energy of the transition state for a Diels-Alder reaction with a given dienophile, the activation energy can be determined, which is directly related to the reaction rate. bris.ac.uklongdom.org

These calculations can also predict the stereoselectivity (e.g., endo/exo selectivity) of the reaction by comparing the activation energies of the different possible transition states. fiveable.me For a substituted diene like this compound, computational studies can reveal how the substituent influences the geometry and energy of the transition state, thereby affecting both the rate and the stereochemical outcome of the reaction. acs.org

Table 3: Illustrative Activation Energies for a Diels-Alder Reaction of this compound

| Reaction Pathway | Illustrative Activation Energy (kcal/mol) |

| Endo approach | 15.X |

| Exo approach | 17.X |

Note: The values provided are hypothetical and serve to illustrate the comparison between different reaction pathways.

Simulation of Electrophilic and Nucleophilic Addition Pathways

Beyond pericyclic reactions, conjugated dienes like this compound can undergo electrophilic and nucleophilic additions. Computational simulations are instrumental in mapping out the potential energy surfaces for these reactions.

In an electrophilic addition , such as the addition of HBr, the initial attack of the electrophile (H+) on the diene can lead to different carbocation intermediates. libretexts.orgyoutube.com Computational modeling can determine the relative stabilities of these intermediates and the activation barriers for their formation. youtube.comresearchgate.net This allows for the prediction of the major product, which can be the result of either 1,2- or 1,4-addition. The relative yields of these products are often dependent on reaction conditions (kinetic vs. thermodynamic control), which can also be investigated computationally. libretexts.org

For nucleophilic additions , which typically occur when the diene is substituted with electron-withdrawing groups, computational studies can identify the most likely site of attack. rsc.org While this compound with its electron-donating substituent is less prone to direct nucleophilic attack, understanding the LUMO distribution can still provide insights into its reactivity with strong nucleophiles under specific conditions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their flexibility and interactions. For a molecule like this compound, with its flexible propenyl side chain and non-planar ring, MD simulations are instrumental in exploring its conformational landscape. The simulation tracks the trajectory of atoms over time by solving Newton's equations of motion, allowing for the characterization of stable and transient geometries.

Conformational sampling through MD reveals the accessible shapes a molecule can adopt at a given temperature. The cyclohexa-1,3-diene ring itself can exist in various conformations, though it is typically found in a twisted-sofa or half-chair form. The orientation of the propenyl group relative to the ring introduces additional rotational isomers (rotamers). MD simulations can quantify the relative populations of these conformers and the energy barriers for interconversion between them. This is achieved by running simulations for extended periods (nanoseconds to microseconds) to ensure the system has adequately explored its potential energy surface.

Furthermore, MD simulations are crucial for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box or in proximity to another molecule), the non-covalent forces governing its behavior can be analyzed. These interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable to interacting partners), dictate the molecule's solvation properties and its potential to bind to biological targets or other materials. For instance, simulations could model the interaction of this compound with a receptor active site, providing insights into binding affinity and mode, which is a foundational step in computer-aided drug design. elsevierpure.comresearchgate.net Studies on similar cyclic structures, like 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, have successfully used computational methods to determine predominant conformations in solution, highlighting the utility of these approaches. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers a suite of methods to predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. For this compound, these predictions can aid in its identification, structural elucidation, and the interpretation of experimental spectra. nih.gov Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate the parameters that underpin various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with increasing accuracy. st-andrews.ac.uk These predictions are typically performed using DFT calculations, where the magnetic shielding tensor for each nucleus is computed. The chemical shift is then determined by referencing this shielding to a standard, such as tetramethylsilane (B1202638) (TMS).

Machine learning and neural network-based approaches have also emerged as rapid and accurate tools for NMR prediction, trained on vast databases of experimental data. nih.govnih.govnih.gov For this compound, calculations would differentiate the chemical environments of the vinylic, allylic, and aliphatic protons and carbons in the ring, as well as those in the propenyl substituent. youtube.comyoutube.com

Prediction of coupling constants, which provide information about the connectivity and dihedral angles between atoms, is also possible. researchgate.netresearchgate.net These calculations help in assigning complex splitting patterns observed in high-resolution spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on typical ranges for the functional groups present. Actual values may vary.

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1, C2, C3, C4 | Diene Ring (sp²) | 5.5 - 6.0 | 120 - 135 |

| C5 | Ring (sp³) | ~2.5 - 3.0 | ~30 - 40 |

| C6 | Ring (sp³) | ~2.2 - 2.5 | ~25 - 30 |

| C1' (propenyl) | Vinylic (sp²) | 5.4 - 5.8 | 125 - 135 |

| C2' (propenyl) | Vinylic (sp²) | 5.4 - 5.8 | 125 - 135 |

| C3' (propenyl) | Methyl (sp³) | ~1.7 | ~18 |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational frequency analysis, typically performed at the DFT level, calculates the normal modes of vibration. su.se The output provides the frequency (in cm⁻¹), IR intensity, and Raman activity for each mode. researchgate.net This information is invaluable for assigning peaks in experimental spectra to specific molecular motions, such as C-H stretches, C=C double bond stretches, and various bending or torsional modes. nist.gov

For this compound, a frequency calculation would predict distinct signals for the conjugated diene system, the isolated double bond in the propenyl group, and the various C-H and C-C single bonds. Comparing the computed spectrum with experimental data can confirm the compound's structure and provide insights into its conformational purity. ustc.edu.cn

Table 2: Predicted Key Vibrational Frequencies for this compound Note: Illustrative data based on characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3000 - 3100 | C-H stretch (sp²) | Medium | Strong |

| 2850 - 3000 | C-H stretch (sp³) | Medium-Strong | Medium |

| 1630 - 1680 | C=C stretch (propenyl) | Variable | Strong |

| 1600 - 1650 | C=C stretch (conjugated diene) | Medium-Strong | Very Strong |

| 1430 - 1470 | CH₂/CH₃ scissoring/bending | Medium | Medium |

| 650 - 1000 | C-H out-of-plane bend (vinylic) | Strong | Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic excitation energies and, consequently, the absorption maxima (λ_max) of a molecule's UV-Vis spectrum. nsf.gov

For this compound, the key electronic transitions are expected to be π → π* transitions associated with the conjugated diene system. The calculation would provide the energy of these transitions, which can be converted to a wavelength, and the oscillator strength, which is related to the intensity of the absorption band. researchgate.net These predictions help interpret the experimental spectrum and understand the electronic structure of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Machine learning models are also being developed to classify molecules based on their potential to absorb in the UV-Vis range. nih.gov

Table 3: Predicted Electronic Transitions for this compound Note: Illustrative data based on known spectra of 1,3-cyclohexadienes. researchgate.netnist.gov

| Transition | Predicted λ_max (nm) | Description |

|---|---|---|

| π → π | ~260 - 280 | Primary absorption from the conjugated diene system. |

| π → π | ~190 - 210 | Higher energy transition, potentially involving the propenyl group and diene. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. acs.org For derivatives of this compound, a QSAR study would aim to build a mathematical model that predicts their activity based on calculated molecular descriptors. nih.govwikipedia.org Such studies are common for related scaffolds like cyclohexane-1,3-dione derivatives in the search for therapeutic agents. elsevierpure.comnih.govnih.gov

The process begins by generating a dataset of derivatives with known activities (e.g., enzyme inhibition, cytotoxicity). For each molecule, a wide range of molecular descriptors are calculated. These descriptors fall into several categories:

Topological: Describing the atomic connectivity (e.g., connectivity indices).

Physicochemical: Including properties like molecular weight, logP (lipophilicity), and polar surface area. acs.org

Electronic: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges, often derived from quantum mechanical calculations. elsevierpure.com

3D/Steric: Describing the molecule's shape and size (e.g., molecular volume, surface area).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a regression or classification model. elsevierpure.com This model identifies the key descriptors that have the most significant influence on the activity. The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts. researchgate.net

Table 4: Examples of Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Physicochemical | Polar Surface Area (PSA) | Molecule's polarity, related to membrane permeability |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Topological | Total Connectivity Index | Molecular branching and complexity |

| 3D/Steric | Connolly Molecular Area | Solvent-accessible surface area |

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Structural Dynamics of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously determining the complex structure of organic molecules like 5-(prop-1-en-1-yl)cyclohexa-1,3-diene. By correlating different nuclei through bonds or space, a detailed picture of the molecular framework and its spatial arrangement can be constructed.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are fundamental for establishing the covalent framework of a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments would be employed to assign the proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be crucial for tracing the proton network within the cyclohexadiene ring and along the prop-1-en-1-yl side chain. Key expected correlations would include those between adjacent protons in the diene system and the coupling between the vinylic and allylic protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom (one-bond ¹H-¹³C correlation). It is instrumental in assigning the carbon signals based on the already assigned proton signals. Each protonated carbon in this compound would show a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds). HMBC is vital for connecting different fragments of the molecule that are not directly linked by proton-proton coupling, such as connecting the prop-1-en-1-yl side chain to the cyclohexadiene ring. Expected key HMBC correlations would be from the protons on the side chain to the carbons of the ring and vice versa.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with proton at position) | Key HMBC Correlations (from proton at position to carbon at position) |

| 1 | ~5.8-6.2 | ~125-135 | 2, 6 | 3, 5 |

| 2 | ~5.8-6.2 | ~125-135 | 1, 3 | 4, 6 |

| 3 | ~5.7-6.1 | ~120-130 | 2, 4 | 1, 5 |

| 4 | ~5.7-6.1 | ~120-130 | 3, 5 | 2, 6 |

| 5 | ~2.5-3.0 | ~30-40 | 4, 6, 1' | 1, 3, 2', 3' |

| 6 | ~2.2-2.6 | ~25-35 | 1, 5 | 2, 4 |

| 1' | ~5.4-5.8 | ~125-135 | 5, 2' | 3, 5, 3' |

| 2' | ~5.3-5.7 | ~120-130 | 1', 3' | 5, 1' |

| 3' | ~1.6-1.9 | ~15-20 | 2' | 1', 2' |

Note: The chemical shifts are estimates and can vary based on the solvent and specific conformation.

NOESY/ROESY for Proximity and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close in space, regardless of whether they are connected through bonds. These experiments are essential for determining the stereochemistry and preferred conformation of flexible molecules like this compound.

For this compound, NOESY/ROESY would help to determine the relative orientation of the prop-1-en-1-yl side chain with respect to the cyclohexadiene ring. For instance, spatial correlations between the protons on the side chain (e.g., H-1' or H-2') and specific protons on the ring (e.g., H-4, H-5, or H-6) would indicate the preferred conformation of the C5-C1' bond.

Dynamic NMR Studies for Conformational Exchange and Reaction Kinetics

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes that occur on the NMR timescale. For this compound, DNMR could be used to investigate conformational exchange processes, such as the interconversion between different ring conformations.

At low temperatures, the interconversion may be slow enough to observe separate signals for each conformer. As the temperature is raised, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barriers for these conformational changes can be determined.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₂), the expected exact mass would be 120.0939 g/mol .

In addition to the exact mass, HRMS coupled with fragmentation techniques (e.g., MS/MS) can provide valuable structural information by analyzing the fragmentation pattern of the molecular ion. Plausible fragmentation pathways for this compound could involve:

Loss of the propenyl side chain: Cleavage of the C5-C1' bond could lead to a fragment corresponding to the cyclohexadienyl cation or the propenyl radical.

Retro-Diels-Alder reaction: Although less common for cyclohexadiene itself without specific substitution patterns, fragmentation of the ring could occur under certain conditions.

Sequential loss of hydrogen atoms: This is a common fragmentation pattern for hydrocarbons.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₁₂⁺ | 120.0939 |

| [M-CH₃]⁺ | C₈H₉⁺ | 105.0704 |

| [M-C₂H₃]⁺ | C₇H₉⁺ | 93.0704 |

| [M-C₃H₅]⁺ | C₆H₇⁺ | 79.0548 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound and allow for the identification of specific functional groups.

For this compound, the key functional groups are the C=C double bonds of the conjugated diene and the alkene side chain, as well as the various C-H bonds (vinylic, allylic, and aliphatic).

IR Spectroscopy: In the IR spectrum, one would expect to see characteristic stretching vibrations for the C=C bonds in the region of 1600-1680 cm⁻¹. The C-H stretching vibrations for the sp²-hybridized carbons would appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, the C=C stretching vibrations of the diene system are expected to give strong signals in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C(sp²)-H Stretch | 3000-3100 | IR, Raman |

| C(sp³)-H Stretch | 2850-3000 | IR, Raman |

| C=C Stretch (conjugated) | 1600-1680 | IR, Raman (strong) |

| C=C Stretch (isolated) | 1640-1680 | IR, Raman |

| C-H Bend | 650-1000 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Conjugated Systems

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The conjugated diene system in this compound is expected to give rise to a strong absorption in the UV region.

The primary electronic transition of interest is the π → π* transition of the conjugated diene. The position of the maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of substituents. For 1,3-cyclohexadiene (B119728), the λ_max is around 256 nm. The presence of the prop-1-en-1-yl substituent at the 5-position is expected to have a minor effect on the λ_max as it is not directly in conjugation with the diene system. However, hyperconjugation and steric effects could cause a small shift in the absorption maximum. The Woodward-Fieser rules could be applied to predict a more precise λ_max.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) | Solvent |

| Cyclohexa-1,3-diene | π → π* | ~256-260 | Ethanol/Hexane |

Advanced Spectroscopic Probes of Reaction Intermediates and Transient Species (e.g., Ultrafast Spectroscopy)

The photochemical ring-opening of the cyclohexa-1,3-diene (CHD) chromophore is a quintessential example of an electrocyclic reaction, extensively studied as a model for processes like the biological synthesis of vitamin D. nih.gov The introduction of a 5-(prop-1-en-1-yl) substituent is expected to modulate the intricate photodynamics of the parent CHD system, making the use of advanced spectroscopic probes essential for a comprehensive understanding.

Ultrafast transient absorption spectroscopy is a primary tool for investigating these rapid photochemical events. berkeley.eduyoutube.com In a typical experiment, a "pump" laser pulse excites the molecule to a higher electronic state, initiating the reaction. A subsequent "probe" pulse, often with a broad spectral range, is used to measure the absorption of the transient species at various time delays after the initial excitation. youtube.com This provides a "snapshot" of the evolving system, allowing for the identification of reaction intermediates and the measurement of their formation and decay kinetics.

For the parent 1,3-cyclohexadiene, upon excitation, it is understood to undergo a rapid ring-opening to form cis-1,3,5-hexatriene (Z-HT) in under a picosecond. researchgate.net This process is not a simple, single-step transformation but involves a cascade through different electronic states and the formation of various rotamers of the hexatriene product. researchgate.netumich.edu

Key Transient Species and Their Spectroscopic Signatures:

The transient absorption spectra of CHD in cyclohexane (B81311), for instance, reveal a complex evolution of signals. Initially, a bleach of the ground state CHD absorption is observed, concurrent with the appearance of new absorption bands corresponding to the photoproducts. researchgate.net The initial photoproduct, s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT), is formed on a timescale of approximately 250 femtoseconds. researchgate.net

Subsequent dynamics observed in the transient absorption spectra are attributed to the evolution of the vibrationally excited hexatriene photoproduct. This includes the isomerization around C-C single bonds to form more stable rotamers and vibrational cooling as energy is transferred to the solvent. researchgate.net Three distinct relaxation timescales are typically observed:

1–5 ps: Development of an evolving equilibrium of Z-hexatriene rotamers. researchgate.net

10–20 ps: Vibrational cooling and thermal equilibration with the surroundings. researchgate.net

>100 ps: Activated isomerization of trapped rotamers. researchgate.net

The substitution pattern on the cyclohexadiene ring is known to alter the potential energy surface of the excited state, which in turn affects the dynamics and spectroscopic signatures of the transient species. researchgate.net For instance, the presence of large substituents at the C5 position can influence the energy barrier for the electrocyclization reaction. nih.gov In the case of this compound, the prop-1-en-1-yl group is expected to influence the electronic properties and steric interactions, potentially altering the lifetimes of the excited states and the branching ratios of the different hexatriene rotamers formed.

The table below summarizes the key kinetic and spectroscopic data for the parent 1,3-cyclohexadiene, which serves as a foundational model for understanding the behavior of its substituted derivatives.

| Parameter | Value | Technique | Interpretation |

| Initial photoproduct formation timescale | ~250 fs | Transient Absorption Spectroscopy | Formation of s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT). researchgate.net |

| Rotamer equilibration timescale | 1–5 ps | Transient Absorption Spectroscopy | Evolution of an equilibrium mixture of Z-hexatriene rotamers. researchgate.net |

| Vibrational cooling timescale | 10–20 ps | Transient Absorption Spectroscopy | Thermalization of the hot photoproduct with the solvent. researchgate.net |

| Activated isomerization timescale | >100 ps | Transient Absorption Spectroscopy | Isomerization of trapped cZt-HT to tZt-HT. researchgate.net |

Further insights into the reaction mechanism are provided by other advanced techniques such as time-resolved photoelectron spectroscopy (TR-PES) and ultrafast electron diffraction. TR-PES provides information about the electronic state evolution, while ultrafast electron diffraction can directly image the changes in the molecular structure, such as the breaking of the C-C bond during the ring-opening process. nih.gov For the parent CHD, these techniques have been instrumental in mapping the journey from the initially excited state through conical intersections back to the ground state, leading to either the reformation of the reactant or the formation of the hexatriene product.

While direct experimental data for this compound is not extensively available in the reviewed literature, the established principles from studies on the parent CHD and other substituted derivatives provide a robust framework for predicting its photochemical behavior. The prop-1-en-1-yl substituent would likely lead to shifts in the absorption spectra of the transient hexatriene species and could potentially alter the kinetics of their interconversion due to both electronic and steric effects.

Biogenesis, Biosynthesis, and Occurrence of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene if a Natural Product

Natural Occurrence and Isolation of Structurally Related Compounds

While 5-(prop-1-en-1-yl)cyclohexa-1,3-diene has not been isolated from natural sources, the cyclohexa-1,3-diene moiety is a component of various natural products. wikipedia.org A prominent example includes the monoterpene α-phellandrene, which features a cyclohexa-1,3-diene ring with an isopropyl group. Other related natural compounds include certain derivatives of 1,3-cyclohexadiene-1-carboxaldehyde, such as safranal. nih.gov

Table 1: Examples of Naturally Occurring Compounds with a Cyclohexa-1,3-diene Moiety

| Compound Name | Side Group | Natural Source (Examples) |

| α-Phellandrene | Isopropyl | Eucalyptus species, Pinus species |

| Safranal | Carboxaldehyde | Saffron (Crocus sativus) nih.gov |

| (Data for this compound) | (Prop-1-en-1-yl) | (Not found in nature) |

Proposed Biosynthetic Pathways to the Cyclohexa-1,3-diene Skeleton

The formation of a cyclohexa-1,3-diene ring in natural products primarily proceeds through the terpenoid pathway.

Terpenoid Pathway: The biosynthesis of terpenoids begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). youtube.com These are synthesized via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. For monoterpenes, which are C10 compounds, one molecule of DMAPP and one of IPP are joined to form geranyl pyrophosphate (GPP). nih.gov The cyclization of GPP, catalyzed by enzymes known as terpene synthases, leads to the formation of various monoterpene skeletons, including the cyclohexa-1,3-diene structure of α-phellandrene. nih.gov

Polyketide Pathway: The polyketide pathway is another major route for the biosynthesis of natural products, starting with the condensation of acetyl-CoA and malonyl-CoA units. wikipedia.orgyoutube.com While this pathway can produce cyclic molecules, the formation of the specific cyclohexa-1,3-diene skeleton found in monoterpenes is characteristic of the terpenoid pathway. Some plant polyketide synthases (PKSs) can produce aromatic compounds, and in some cases, reduced polyketides, but the direct synthesis of a simple, non-aromatic cyclohexa-1,3-diene ring from polyketide precursors is less common. nih.govnih.gov

The formation of a prop-1-en-1-yl side chain is not a typical feature of terpenoid biosynthesis. The common side chains in monoterpenes are isopropyl or isopropenyl groups, which are derived directly from the geranyl pyrophosphate precursor. The generation of a prop-1-en-1-yl group would necessitate additional, currently uncharacterized enzymatic steps, such as an isomerization or rearrangement of the isopropenyl group. There are no well-documented enzymatic transformations that lead to a prop-1-en-1-yl moiety on a cyclohexa-1,3-diene ring within the established frameworks of natural product biosynthesis.

Characterization of Biosynthetic Enzymes and Gene Clusters

The enzymes responsible for the synthesis of cyclohexa-1,3-diene-containing monoterpenes like α-phellandrene are known as monoterpene synthases. These enzymes have been cloned and characterized from various plant species. nih.gov They are typically located in the plastids of plant cells and utilize geranyl pyrophosphate as a substrate. nih.gov The genes encoding these enzymes are often found in gene clusters, which may also include genes for enzymes that further modify the initial monoterpene product. As this compound is not a known natural product, no specific biosynthetic enzymes or gene clusters for its production have been identified.

Metabolic Fate and Biotransformation Studies

There are no studies on the metabolic fate or biotransformation of this compound at a molecular level due to its lack of natural occurrence and biological relevance. In general, terpenoids in biological systems can undergo various modifications, including hydroxylation, dehydrogenation, and conjugation, which typically serve to increase their water solubility and facilitate excretion. These reactions are catalyzed by a wide range of enzymes, such as cytochrome P450 monooxygenases and various transferases.

Synthesis and Characterization of 5 Prop 1 En 1 Yl Cyclohexa 1,3 Diene Derivatives and Analogues

Structural Modification Strategies of the Cyclohexadiene Core

The cyclohexadiene core is a key structural motif that can be synthesized and modified through various established and emerging chemical strategies. These modifications are crucial for altering the steric and electronic properties of the molecule, which in turn influences its reactivity and potential applications.

One of the most powerful methods for constructing the cyclohexadiene ring is the Diels-Alder reaction . This [4+2] cycloaddition allows for the formation of the six-membered ring with a high degree of control over regioselectivity and stereoselectivity. thieme-connect.de For instance, the reaction between a substituted 1,3-butadiene (B125203) and a suitable dienophile can generate complex cyclohexene (B86901) precursors, which can then be further manipulated to introduce the second double bond. thieme-connect.de The choice of diene and dienophile, along with the use of Lewis acid catalysts, can influence the reaction's outcome, enabling access to a wide range of substitution patterns on the cyclohexadiene ring. ppor.az

Another prominent strategy is the dearomatization of benzene (B151609) derivatives . The Birch reduction, a dissolving metal reduction in liquid ammonia, can reduce substituted aromatic rings to 1,4-cyclohexadienes. organic-chemistry.org Subsequent isomerization of the double bonds can yield the conjugated 1,3-diene system. Transition-metal-mediated dearomatization, for example using tricarbonylchromium complexes, provides another route to access substituted cyclohexadienyl systems from aromatic precursors. nih.gov These methods are particularly useful for creating derivatives with substitution patterns not easily accessible through other means.